4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a fluorine-containing compound belonging to the sulfonamide family. It features both a fluorine atom and a quinoline structure, conferring unique properties valuable in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes
The synthesis of this compound generally involves a multi-step process starting from readily available precursors
Example Synthetic Route:
Synthesis of 2-methylquinoline via the Skraup synthesis.
Hydrogenation to form 1,2,3,4-tetrahydroquinoline.
Sulfonation at the 6-position using chlorosulfonic acid.
Alkylation with propane-1-sulfonyl chloride to introduce the sulfonyl group.
N-sulfonylation of 2-methylquinoline derivative with 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial synthesis scales up the laboratory methods with optimization for cost-efficiency, purity, and yield. Reactions are performed in larger reactors with precise temperature and pressure controls, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Typically using mild oxidizing agents to avoid degrading the quinoline moiety.
Reduction: Hydrogenation reactions under specific catalysts.
Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Palladium on carbon (Pd/C) for hydrogenation.
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), for aromatic substitutions.
Major Products
Oxidation Products: Fluorinated quinoline derivatives with sulfone groups.
Reduction Products: Reduced quinoline sulfonamide structures.
Substitution Products: Derivatives with modified aromatic or aliphatic side chains.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Acts as a building block in synthesizing larger, more complex organic molecules.
Catalyst Development: Used in studying catalytic mechanisms and developing new catalysts.
Biology
Drug Development: Utilized in developing new pharmaceuticals with improved bioavailability and efficacy.
Biological Probes: Employed in creating probes for investigating biological processes and enzyme functions.
Medicine
Anticancer Agents: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or cellular processes.
Antimicrobial Agents: Tested for antimicrobial properties against resistant bacterial strains.
Industry
Material Science: Applied in developing new materials with unique properties for electronics and polymers.
Agricultural Chemicals: Incorporated into the formulation of advanced pesticides and herbicides.
Mechanism of Action
Molecular Targets
The compound primarily targets enzymes and proteins involved in critical biological pathways. It can inhibit or modulate these targets, leading to therapeutic effects.
Pathways Involved
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and catalytic activity.
Signal Transduction: Modulates signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.
4-fluoro-N-(quinolin-6-yl)benzene-1-sulfonamide.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide.
Uniqueness
What sets 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide apart is its specific substitution pattern, which imparts distinct biological activity and physicochemical properties. Its fluorine atom enhances metabolic stability, while the quinoline core ensures robust biological activity.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-13-17(7-8-18(15)22)21-28(25,26)19-9-6-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMSPEDEVBAOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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